

## physical and chemical properties of 4'-Chloroacetoacetanilide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 4'-Chloroacetoacetanilide

### Introduction

**4'-Chloroacetoacetanilide**, with the CAS Number 101-92-8, is an aromatic compound belonging to the anilide class.[1] It is a significant chemical intermediate, primarily utilized in the synthesis of organic pigments and pesticides.[2] Its chemical structure, featuring a reactive acetoacetyl group and a chlorinated phenyl ring, allows for its versatile application in various chemical syntheses. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical assays.

## **Chemical and Physical Properties**

**4'-Chloroacetoacetanilide** typically appears as an off-white to beige crystalline powder.[1][3] Its properties are summarized below.

## **Physical Properties**

The key physical properties of **4'-Chloroacetoacetanilide** are presented in the table below, providing a consolidated view of its characteristics.



| Property            | Value  | Reference    |
|---------------------|--|--------------|
| Appearance          | Off-white to beige crystalline powder                                      | [1][3]       |
| Melting Point       | 131-134 °C   | [1][3][4][5] |
| Boiling Point       | 400.5 ± 30.0 °C at 760 mmHg  | [4]          |
| Density             | 1.3 ± 0.1 g/cm <sup>3</sup> [4]; 1.44 g/cm <sup>3</sup><br>(20°C)[1][3][5] | [1][3][4][5] |
| Flash Point         | 196.0 ± 24.6 °C  | [4]          |
| Vapor Pressure      | 0.0 ± 0.9 mmHg at 25°C   | [4]          |
| Solubility          | Soluble in acetone (25 mg/mL) [1][3][5]                                    | [1][3][5]    |
| Storage Temperature | Room Temperature, under inert atmosphere                                   | [1][5]       |

## **Chemical Identifiers and Molecular Data**

This table summarizes the key identifiers and molecular data for 4'-Chloroacetoacetanilide.



| Identifier               | Value                                  | Reference |
|--------------------------|--|-----------|
| CAS Number               | 101-92-8                               | [1][3][4] |
| Molecular Formula        | C10H10CINO2                            | [1][3][4] |
| Molecular Weight         | 211.64 g/mol                           | [1][3]    |
| IUPAC Name               | N-(4-chlorophenyl)-3-<br>oxobutanamide |           |
| InChI Key                | JMRJWEJJUKUBEA-<br>UHFFFAOYSA-N        |           |
| Canonical SMILES         | CC(=O)CC(=O)NC1=CC=C(C<br>=C1)Cl       | [6]       |
| PSA (Polar Surface Area) | 46.17 Ų                                | [4]       |
| LogP                     | 1.82                                   | [4]       |

# Experimental Protocols Synthesis of 4'-Chloroacetoacetanilide

A common method for the synthesis of **4'-Chloroacetoacetanilide** involves the reaction of 4-chloroaniline with ethyl acetoacetate.[4]

Objective: To synthesize **4'-Chloroacetoacetanilide** via the condensation of 4-chloroaniline and ethyl acetoacetate.

#### Materials:

- 4-Chloroaniline
- Ethyl acetoacetate
- Toluene (or another suitable solvent)
- Catalytic amount of p-toluenesulfonic acid (optional)

## Foundational & Exploratory



- Heating mantle with magnetic stirrer
- Round-bottom flask
- Reflux condenser
- Crystallization dish
- Filtration apparatus (Büchner funnel)
- Ethanol (for recrystallization)

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a suitable solvent like toluene.
- Reaction Initiation: Heat the mixture to reflux. The reaction progress can be monitored by
  observing the distillation of ethanol, a byproduct of the condensation. A catalytic amount of
  an acid like p-toluenesulfonic acid can be added to accelerate the reaction.
- Reaction Completion: Continue refluxing for several hours until the theoretical amount of ethanol has been collected or until TLC analysis indicates the consumption of the starting materials.
- Isolation: Cool the reaction mixture to room temperature. The product, 4' Chloroacetoacetanilide, will often precipitate out of the solution upon cooling.
- Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., toluene or hexane) to remove unreacted starting materials.
- Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain off-white to beige crystals.
- Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a melting point in the range of 131-134 °C.[3][4][5]





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Caption: General workflow for the synthesis of **4'-Chloroacetoacetanilide**.

# Recombinant Androgen Receptor Competitive Binding Assay

**4'-Chloroacetoacetanilide** has been evaluated in recombinant androgen receptor (AR) competitive binding assays to analyze its potential for endocrine disruption.[1][5]

Objective: To determine the binding affinity of **4'-Chloroacetoacetanilide** to the androgen receptor.

#### Materials:

- Recombinant androgen receptor protein
- Radiolabeled androgen (e.g., [3H]R1881)
- 4'-Chloroacetoacetanilide (test compound)
- Assay buffer (e.g., TEG buffer)
- Scintillation vials and cocktail
- Multi-well plates (e.g., 96-well)
- Filtration apparatus (e.g., cell harvester)



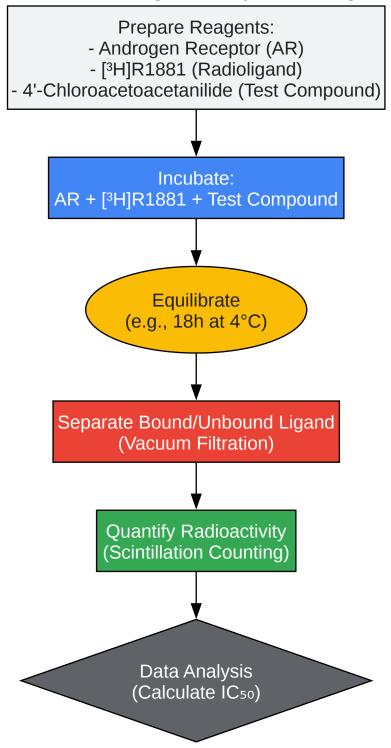
Scintillation counter

#### Procedure:

- Preparation: Prepare serial dilutions of 4'-Chloroacetoacetanilide in the assay buffer.
- Incubation: In a multi-well plate, incubate a fixed concentration of the recombinant androgen
  receptor with a fixed concentration of the radiolabeled androgen in the presence of varying
  concentrations of the test compound (4'-Chloroacetoacetanilide) or a vehicle control.
- Equilibration: Allow the mixture to incubate at a controlled temperature (e.g., 4 °C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
- Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.
- Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptor. A decrease in radioactivity with increasing concentrations of **4'-Chloroacetoacetanilide** indicates competitive binding. The data is then used to calculate the IC<sub>50</sub> (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).



### Workflow for Androgen Receptor Binding Assay



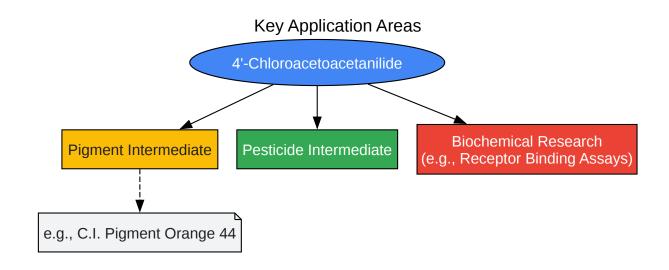
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Caption: Experimental workflow for a competitive binding assay.



## **Applications and Reactivity**

- **4'-Chloroacetoacetanilide** serves as a key intermediate in several industrial applications. Its reactivity is centered around the acetoacetyl moiety, which can undergo various chemical transformations.
- Pigment Synthesis: It acts as a coupling component in the production of azo pigments. For example, it is a precursor for C.I. Pigment Orange 44.[2]
- Pesticide Synthesis: The molecule's structure is incorporated into the active ingredients of certain pesticides.[2]
- Chemical Reactions: It can undergo trilithiation with lithium diisopropylamide and subsequent condensation with aromatic esters to form 4-anilino-6-aryl-2H-pyran-2-ones.[1][5] It also participates in three-component reactions with aromatic aldehydes and 5-aminotetrazole.[1]



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Caption: Logical relationships of 4'-Chloroacetoacetanilide's applications.

## Safety and Handling

**4'-Chloroacetoacetanilide** is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, safety



glasses, and respiratory protection, should be used when handling this compound.[4] It is stable under normal conditions but may be combustible when exposed to heat or flame.[5] In case of fire, water, foam, CO<sub>2</sub>, or dry chemical extinguishers can be used.[5] It is incompatible with strong oxidizing agents.

Toxicity: The lowest published lethal dose (LDLo) via the intraperitoneal route in mice is 500 mg/kg.[1][4]

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- To cite this document: BenchChem. [physical and chemical properties of 4'-Chloroacetoacetanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666718#physical-and-chemical-properties-of-4-chloroacetoacetanilide]

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